1,5-Bis(diphenylphosphino)pentane (dpppe, CAS: 27721-02-4) is a highly versatile bidentate diphosphine ligand characterized by its 5-carbon alkyl backbone. In industrial and laboratory procurement, it is primarily sourced for transition-metal catalysis, including cross-coupling, hydroalkylation, and complex supramolecular assembly. The defining physical property of dpppe is its natural bite angle, which is significantly wider than its shorter-chain analogs like dppb (butane) and dppp (propane). This specific spatial geometry allows dpppe to impart highly specific regioselectivity and accelerated reductive elimination rates in palladium- and nickel-catalyzed workflows. Furthermore, its extended spacer length makes it a highly effective bridging precursor for polymetallic nanoclusters where shorter ligands suffer from prohibitive steric strain [1].
Procurement teams often attempt to substitute dpppe with more common, shorter-chain analogs like 1,4-bis(diphenylphosphino)butane (dppb) or 1,3-bis(diphenylphosphino)propane (dppp) to reduce costs. However, this generic substitution frequently fails because the catalytic intermediate's geometry is hyper-sensitive to the ligand's natural bite angle. The 5-carbon backbone of dpppe provides a calculated bite angle of approximately 101–105°, which is critical for accelerating specific alpha- and reductive-elimination steps in catalytic cycles. Substituting with dppb forces a narrower bite angle (~98°), which routinely leads to sluggish turnover rates, incomplete conversions, or a complete loss of regioselectivity in hydrofunctionalization reactions. Conversely, extending the chain to 6 carbons (dpph) introduces excessive flexibility, degrading stereocontrol. In coordination chemistry, the 5-carbon chain also acts as a strict structural threshold; shorter chains cannot bridge certain bimetallic centers without inducing severe steric hindrance, making dpppe non-interchangeable for specific nanocluster and polymer syntheses [1].
In the scale-up of the Georgywood fragrance precursor, the choice of diphosphine ligand directly dictates process economics. Studies demonstrate that ligands must possess a natural bite angle between 101° and 103° to achieve maximum turnover rates and selectivities in the critical Pd-catalyzed alpha-elimination step. Dpppe fits perfectly into this window, achieving 68–78% selectivity under solvent-free conditions. In contrast, ligands outside this range, such as dppp (~91°) and dppb (~98°), result in sluggish and incomplete conversions [1].
| Evidence Dimension | Catalytic turnover and selectivity in alpha-elimination |
| Target Compound Data | dpppe (~101-103° bite angle) yields 68-78% selectivity with high turnover. |
| Comparator Or Baseline | dppb (~98°) and dppp (~91°) result in sluggish, incomplete conversions. |
| Quantified Difference | Dpppe operates within the critical 85-105° selectivity window, maximizing turnover where shorter chains fail. |
| Conditions | Pd-catalyzed solvent-free synthesis of Georgywood fragrance precursor. |
Justifies the procurement of dpppe for industrial-scale Pd-catalyzed processes where precise bite angle dictates product yield and operational cost.
For the hydrofunctionalization of unactivated dienes, dpppe provides strict regiocontrol compared to standard bidentate phosphines. In the Ni-catalyzed hydroalkylation of aliphatic 1,3-dienes with aryl hydrazones, the use of dpppe specifically enabled high yields (up to 80%) and exceptional regioselectivity (13:1 ratio of 1,2-hydroalkylation over 1,4-hydroalkylation). Shorter-chain comparators like dppb and dppp are generally less effective at maintaining this strict steric environment around the active Ni-H intermediate[1].
| Evidence Dimension | Regioselectivity (1,2- vs 1,4-addition) and Yield |
| Target Compound Data | dpppe achieves 80% yield and 13:1 regioselectivity. |
| Comparator Or Baseline | Standard bidentate phosphines (dppb/dppp) offer inferior regiocontrol for aliphatic substrates. |
| Quantified Difference | Dpppe strictly enforces 1,2-addition (13:1 ratio) in challenging aliphatic dienes. |
| Conditions | Ni(COD)2 catalyzed reaction of aliphatic 1,3-dienes with hydrazones in EtOH/DMSO. |
Essential for synthetic chemists requiring strict regiocontrol in the hydrofunctionalization of unactivated dienes.
In the fabrication of atomically precise metal nanoclusters, the length of the diphosphine spacer dictates the final structural assembly. During the synthesis of planar Cu13 clusters, dpppe (n=5) successfully forms interlocked supramolecular polymers via staggered stacking, facilitated by weak pi-pi and C-H...pi interactions. In direct contrast, dppb (n=4) completely fails to form interlocked structures due to the severe steric hindrance imposed by its shorter alkyl spacer [1].
| Evidence Dimension | Bridging capacity and structural assembly |
| Target Compound Data | dpppe (n=5) forms stable interlocked supramolecular polymers. |
| Comparator Or Baseline | dppb (n=4) fails to form interlocked networks. |
| Quantified Difference | The addition of one methylene unit relieves steric constraint, enabling complex supramolecular assembly. |
| Conditions | Synthesis and crystallization of[Cu13(P2C29H30)4(C10H4)6]+ nanoclusters. |
Crucial for materials scientists procuring ligands for the rational design of metal-organic frameworks and atomically precise nanoclusters.
The bite angle of a chelating ligand directly influences the redox properties and catalytic activity of transition metal complexes. X-ray crystallographic studies of 12-vertex closo-ruthenacarboranes reveal that dpppe provides a P-Ru-P bite angle of 94.42°. In comparison, dppb provides a narrower bite angle of 92.06°. This 2.36° expansion in the coordination sphere significantly alters the electronic environment of the ruthenium center, which is a critical parameter for tuning catalysts used in Atom Transfer Radical Polymerization (ATRP)[1].
| Evidence Dimension | P-Ru-P bite angle expansion |
| Target Compound Data | dpppe yields a bite angle of 94.42°. |
| Comparator Or Baseline | dppb yields a narrower bite angle of 92.06°. |
| Quantified Difference | A 2.36° expansion in the coordination sphere. |
| Conditions | X-ray structural analysis of 12-Vertex closo-3,1,2-ruthenadicarbadodecaboranes. |
Proves that substituting dppb with dpppe allows precise steric tuning of the transition metal center for advanced polymerization catalysts.
Dpppe is the required precursor for scale-up operations involving Pd-catalyzed allylic alkylation or alpha-elimination where a precise bite angle (101-103°) is required to maximize turnover and selectivity, such as in the Georgywood process[1].
Highly recommended for laboratory workflows involving the Ni-catalyzed hydroalkylation of aliphatic dienes, where dpppe enforces strict 1,2-regioselectivity that shorter-chain analogs like dppb cannot maintain [2].
The preferred bridging ligand for materials scientists designing polymetallic clusters (e.g., Cu13 or Ag52 networks). The 5-carbon spacer is uniquely capable of bridging metal centers without the prohibitive steric hindrance observed with 4-carbon ligands [3].
An essential precursor for synthesizing transition metal catalysts (like ruthenacarboranes) where tuning the redox potential requires a slightly wider bite angle than dppb can provide, thereby optimizing the catalyst for controlled radical polymerization [4].
Irritant